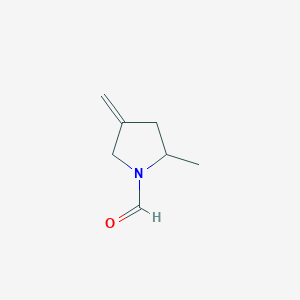

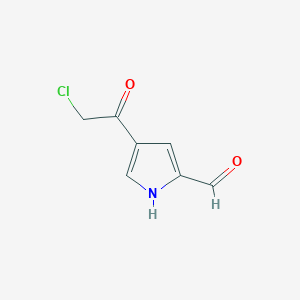

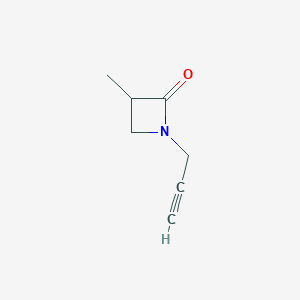

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

説明

4-(2-Chloroacetyl)-1H-pyrrole-2-carbaldehyde (4-CAPC) is a versatile and important chemical compound in the field of organic synthesis. It is a versatile building block for the synthesis of a variety of organic compounds, and has been used extensively in the fields of drug discovery and development, materials science, and biochemistry. 4-CAPC is a key intermediate in the synthesis of many biologically active compounds, including antifungals, antibiotics, and antivirals. In addition, 4-CAPC has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and catalysts.

科学的研究の応用

Synthesis and Anion Binding

A study by Deliomeroglu, Lynch, and Sessler (2014) highlights the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, which are non-cyclic tetrapyrrole receptors. These receptors can switch conformations electronically to exhibit high affinity for specific anions like dihydrogenphosphate and pyrophosphate in chloroform, demonstrating potential applications in selective anion sensing and capture Deliomeroglu, M. K., Lynch, V., & Sessler, J. (2014). Chemical communications, 50(80), 11863-11866.

Regioselectivity in Reactions

Zaytsev et al. (2005) explored the regioselectivity of polyfunctionalised pyrroles, including derivatives of 1H-pyrrole-2-carbaldehyde, in reactions with nucleophiles. This study opens avenues for targeted chemical modifications, which are crucial for developing novel organic compounds with desired properties and functions Zaytsev, A., Anderson, R. J., Meth–Cohn, O., & Groundwater, P. (2005). Tetrahedron, 61, 5831-5836.

Fluorination of Pyrroles

Surmont et al. (2009) developed a methodology for the efficient preparation of 3-fluoropyrroles, utilizing 2-aryl-5-(bromomethyl)-1-pyrrolines. This method provides a straightforward approach to synthesize new 3-fluorinated pyrroles, demonstrating the versatility of 1H-pyrrole-2-carbaldehyde derivatives in facilitating halogenation reactions, which are significant in pharmaceutical chemistry and material science Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). The Journal of organic chemistry, 74(3), 1377-1380.

Novel Synthesis of Functionalised Pyrrolidines

Devi and Perumal (2006) reported on the synthesis of highly functionalised pyrrolidines via a novel four-component reaction involving ethyl 4-chloroacetoacetate. This reaction sequence, which includes tandem Mannich-substitution-acetylation-aldol reactions, showcases the synthetic utility of 1H-pyrrole-2-carbaldehyde derivatives in constructing complex nitrogen-containing cycles, crucial for medicinal chemistry Devi, N. S., & Perumal, S. (2006). Tetrahedron, 62, 5931-5936.

Solubility Improvement for Anticancer Drugs

Wang, Tu, Han, and Guo (2017) focused on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, aimed at enhancing the aqueous solubility of small molecule anticancer drugs. This research underlines the importance of 1H-pyrrole-2-carbaldehyde derivatives in drug development, particularly in improving drug solubility and bioavailability, which are critical challenges in pharmaceutical sciences Wang, C., Tu, Y., Han, J., & Guo, Y. (2017).

特性

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)